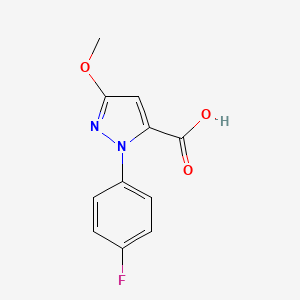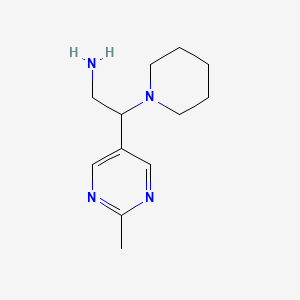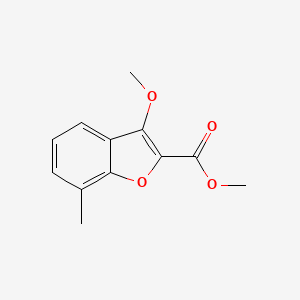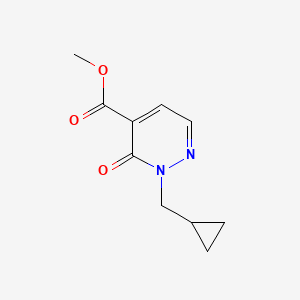![molecular formula C14H17N3O B11777688 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Metilfenil)-1,2,4-oxadiazol-5-il]piperidina es un compuesto heterocíclico que presenta un anillo de 1,2,4-oxadiazol fusionado con un anillo de piperidinaLa presencia del anillo de oxadiazol, conocido por sus propiedades bioisostéricas, lo convierte en un andamiaje valioso en el desarrollo de nuevos agentes terapéuticos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-[3-(4-Metilfenil)-1,2,4-oxadiazol-5-il]piperidina típicamente involucra la formación del anillo de oxadiazol seguida de su unión a la porción de piperidina. Un método común involucra la ciclización de una amidoxima con un nitrilo en condiciones ácidas para formar el anillo de oxadiazol . Las condiciones de reacción a menudo incluyen el uso de catalizadores como ácido sulfúrico o ácido fosfórico para facilitar el proceso de ciclización .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, puede mejorar aún más la escalabilidad de la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[3-(4-Metilfenil)-1,2,4-oxadiazol-5-il]piperidina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Agentes halogenantes como cloruro de tionilo o tribromuro de fósforo.
Principales Productos Formados
Oxidación: Formación de derivados de oxadiazol con grupos funcionales adicionales.
Reducción: Formación de derivados de oxadiazol reducidos.
Sustitución: Formación de derivados de piperidina halogenados.
Aplicaciones Científicas De Investigación
4-[3-(4-Metilfenil)-1,2,4-oxadiazol-5-il]piperidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y antiviral.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 4-[3-(4-Metilfenil)-1,2,4-oxadiazol-5-il]piperidina involucra su interacción con dianas moleculares específicas. El anillo de oxadiazol puede actuar como un bioisóstero, imitando la estructura y función de otras moléculas biológicamente activas. Esto permite que el compuesto se una a enzimas o receptores específicos, modulando su actividad y produciendo efectos terapéuticos. El anillo de piperidina puede mejorar la afinidad de unión y la selectividad del compuesto para sus objetivos .
Comparación Con Compuestos Similares
Compuestos Similares
1,2,3-Oxadiazol: Otro isómero de oxadiazol con diferentes propiedades biológicas.
1,2,5-Oxadiazol: Conocido por su uso en el desarrollo de materiales energéticos.
1,3,4-Oxadiazol: Ampliamente estudiado por sus aplicaciones en el descubrimiento de fármacos y la ciencia de materiales
Singularidad
4-[3-(4-Metilfenil)-1,2,4-oxadiazol-5-il]piperidina es único debido a su combinación específica de los anillos de oxadiazol y piperidina, lo que confiere propiedades químicas y biológicas distintas. Esta combinación permite una mayor afinidad de unión y selectividad, lo que lo convierte en un compuesto valioso en la química medicinal .
Propiedades
Fórmula molecular |
C14H17N3O |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H17N3O/c1-10-2-4-11(5-3-10)13-16-14(18-17-13)12-6-8-15-9-7-12/h2-5,12,15H,6-9H2,1H3 |
Clave InChI |
OQBBGNYPIBXJMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


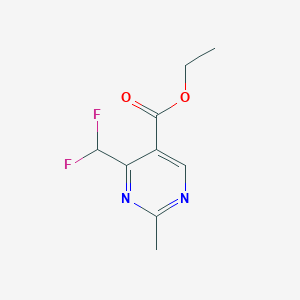


![2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11777624.png)


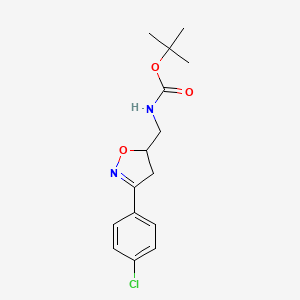
![4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11777651.png)
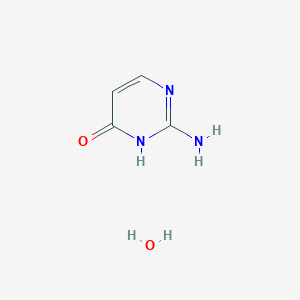
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11777661.png)
